

Storage conditions to maintain Fingolimod and Fingolimod-phosphate stability

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Compound of Interest

Compound Name: Fingolimod phosphate

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Technical Support Center: Fingolimod and Fingolimod-Phosphate

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Fingolimod and its active metabolite, Fingolimod-phosphate, to ensure their stability and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Fingolimod?

A: Solid Fingolimod, typically as Fingolimod hydrochloride, should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] Short-term excursions are permitted between 15°C and 30°C (59°F to 86°F).[1][2] It is crucial to protect it from moisture.[1][2]

Q2: How should I prepare and store stock solutions of Fingolimod?

A: Fingolimod is soluble in methanol, ethanol, and DMSO.[3] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: What are the optimal storage conditions for Fingolimod-phosphate?

A: Fingolimod-phosphate is less stable than its parent compound. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] It is critical to protect these solutions from light.[5][6] Due to its limited stability in solution, it is advisable to prepare fresh solutions or use small, pre-packaged sizes.[7]

Q4: Can I store aqueous solutions of Fingolimod?

A: Fingolimod hydrochloride has low solubility in neutral pH buffers but is more soluble in acidic conditions.[8] It is not recommended to store aqueous solutions for more than one day.[3] For experiments in aqueous buffers, it is best to first dissolve Fingolimod in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[3]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent or unexpected results in cell-based assays	Degradation of Fingolimod or Fingolimod-phosphate in culture media.	Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the exposure of the compounds to light and elevated temperatures.
Low solubility in aqueous media leading to precipitation.	First, dissolve Fingolimod in a small amount of an organic solvent (e.g., DMSO or ethanol) before diluting with the final aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.	
Interconversion between Fingolimod and Fingolimod-phosphate in biological samples.	For accurate quantification in biological matrices like blood, lyse the cells immediately upon collection to prevent ex vivo enzymatic conversion.[9]	
Low bioavailability in animal studies	Poor absorption due to low solubility at physiological pH.	Consider using a formulation with excipients that enhance solubility. Fingolimod has high oral bioavailability (around 93%), so formulation issues are a likely culprit for poor absorption in experimental settings.
High background or unexpected peaks in analytical chromatography (HPLC/LC-MS)	Contamination of the sample or degradation of the analyte.	Use high-purity solvents and reagents. Ensure that the sample preparation and analysis are performed under conditions that minimize degradation (e.g., protection

from light, controlled temperature).

Reaction of Fingolimod with co-solvents during analysis.

Be aware that Fingolimod can react with acetonitrile under basic hydrolytic conditions to form acetylated degradation products.[\[10\]](#) Consider alternative co-solvents if performing analysis under these conditions.

Stability Data

Fingolimod Stability

The following table summarizes the stability of Fingolimod under various stress conditions.

Condition	Description	Degradation
Acidic Hydrolysis	1 M HCl at 80°C for 2 hours	~37% degradation observed. [1]
Basic Hydrolysis	1 M NaOH at 80°C	Extensive degradation. [10]
Oxidative Stress	3% H ₂ O ₂ at 80°C for 2 hours	Stable. [10]
Thermal Stress (Solid)	Heating of bulk powder	Relatively stable. [1]
Thermal Stress (Solution)	Heating of solution	Very labile. [1]
Photolytic Stress (Solid)	Exposure of bulk powder to light	Relatively stable. [1]
Photolytic Stress (Solution)	Exposure to UV or visible light for 5 days	Significant degradation (~50-64%). [1]

Fingolimod-Phosphate Stability

Quantitative forced degradation data for Fingolimod-phosphate is not as readily available in the public domain. However, stability in prepared solutions has been documented.

Storage Condition	Duration	Stability
Stock Solution at -20°C	1 month	Stable when protected from light. [5] [6]
Stock Solution at -80°C	6 months	Stable when protected from light. [5] [6]
In Plasma (Bench-top)	4 hours at room temperature	Stable. [11]
In Plasma (Freeze-Thaw)	Two cycles	Stable. [11]
In Plasma (Autosampler)	48 hours at 6°C	Stable. [11]
In Plasma (Long-term)	Up to 12 months at -20°C and -80°C	Stable. [11]

Experimental Protocols

Preparation of Fingolimod Stock and Working Solutions

- Stock Solution Preparation (500 µg/mL):
 - Accurately weigh the required amount of Fingolimod hydrochloride.
 - Dissolve it in an appropriate volume of methanol to achieve a final concentration of 500 µg/mL.[\[1\]](#)
 - Sonicate for approximately 20 minutes to ensure complete dissolution.[\[1\]](#)
 - Store the stock solution as recommended in the stability section.
- Working Solution Preparation:
 - Prepare working standard solutions by diluting the stock solution with the mobile phase to be used in the analytical method.[\[1\]](#)

Stability-Indicating HPLC Method for Fingolimod

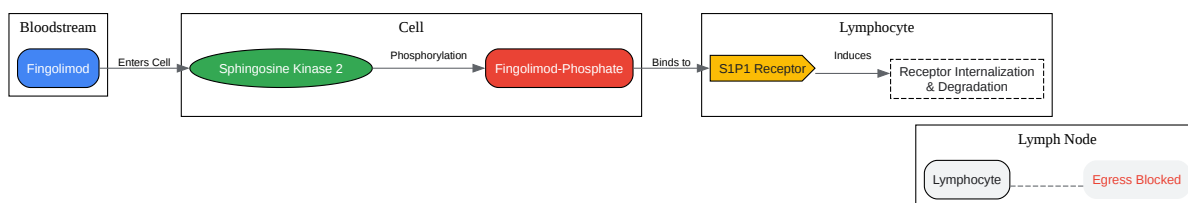
This method can be used to separate Fingolimod from its degradation products.

- Column: Nova-Pak C₈ column.[1]
- Mobile Phase: A mixture of 50 mM potassium dihydrogenphosphate (pH 3.0) and acetonitrile (45:55, v/v).[1]
- Flow Rate: 1 mL/min.[1]
- Detection: UV detector.
- Injection Volume: 20 µL.[1]

Visualizations

Fingolimod's Mechanism of Action

Fingolimod is a prodrug that is phosphorylated *in vivo* by sphingosine kinases to form the active metabolite, Fingolimod-phosphate.[12] Fingolimod-phosphate then acts as a functional antagonist of the sphingosine-1-phosphate (S1P) receptor 1 (S1P1).[12] This leads to the internalization and degradation of the S1P1 receptor on lymphocytes, preventing their egress from lymph nodes and thereby reducing the number of circulating lymphocytes that can mediate autoimmune damage.[12]

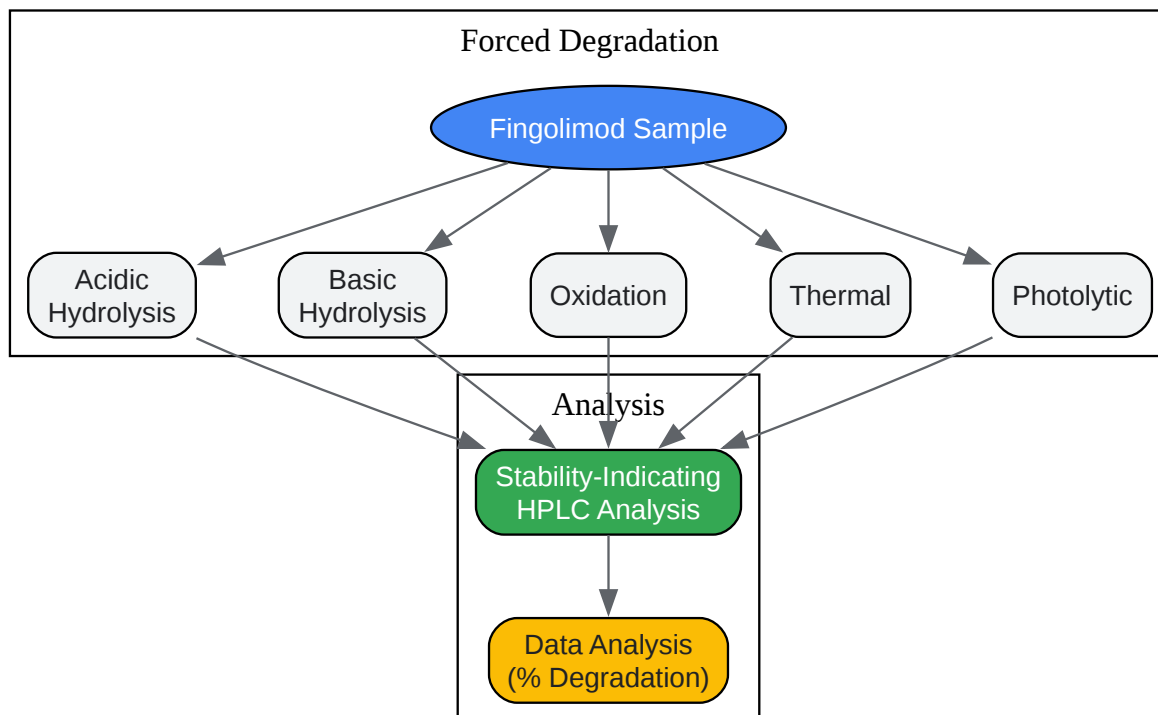


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Caption: Fingolimod is phosphorylated to Fingolimod-phosphate, which blocks lymphocyte egress.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of Fingolimod involves subjecting the compound to various stress conditions and then analyzing the remaining parent compound and any degradation products using a stability-indicating HPLC method.



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